molecular formula C23H18F2N2O2 B2545408 4-(4-fluorobenzoyl)-1-(2-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone CAS No. 317833-43-5

4-(4-fluorobenzoyl)-1-(2-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

Cat. No.: B2545408
CAS No.: 317833-43-5
M. Wt: 392.406
InChI Key: OUTVBKQZTFALFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorobenzoyl)-1-(2-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a quinoxalinone derivative characterized by a dihydroquinoxalinone core substituted with a 4-fluorobenzoyl group at position 4, a 2-fluorobenzyl group at position 1, and a methyl group at position 3. Quinoxalinones are heterocyclic compounds with diverse biological activities, including kinase inhibition and antimicrobial properties . The fluorine substituents on the benzoyl and benzyl moieties enhance electronic effects and metabolic stability, making this compound a candidate for pharmaceutical research.

Properties

IUPAC Name

4-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2N2O2/c1-15-22(28)26(14-17-6-2-3-7-19(17)25)20-8-4-5-9-21(20)27(15)23(29)16-10-12-18(24)13-11-16/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTVBKQZTFALFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzoyl)-1-(2-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone typically involves multiple steps:

    Formation of the Quinoxalinone Core: The quinoxalinone core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Fluorobenzoyl Group: The 4-fluorobenzoyl group can be introduced via Friedel-Crafts acylation using 4-fluorobenzoyl chloride and a suitable Lewis acid catalyst such as aluminum chloride.

    Attachment of the Fluorobenzyl Group: The 2-fluorobenzyl group can be attached through a nucleophilic substitution reaction using 2-fluorobenzyl chloride and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorobenzoyl)-1-(2-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: The fluorine atoms can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxalinone derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or saturated compounds.

Scientific Research Applications

Anticancer Activities

Quinoxaline derivatives, including the compound in focus, have shown promising results in anticancer drug discovery. They exert antiproliferative effects by targeting various molecular mechanisms:

  • Mechanisms of Action :
    • Inhibition of tubulin polymerization.
    • Interaction with topoisomerase II-DNA complexes.
    • Modulation of receptor tyrosine kinases (RTKs) such as VEGFR and EGFR .

A study highlighted that certain quinoxaline derivatives demonstrated significant inhibitory effects against cancer cell lines, suggesting potential for therapeutic development .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory activities. Research indicates that quinoxaline derivatives can inhibit nitric oxide (NO) release in lipopolysaccharide (LPS)-induced models, which is crucial for managing inflammatory responses .

  • Key Findings :
    • Compounds with strong electron-withdrawing groups exhibited enhanced inhibitory efficiency against COX-2 and iNOS enzymes.
    • Structure–activity relationship (SAR) analyses revealed that specific substituents significantly affect enzymatic inhibition .

Fluorescent Probes

The photophysical properties of quinoxaline derivatives have been explored for their potential as fluorescent probes. The compound can be utilized to develop chemoprobes for specific detection of biological markers such as hydrogen sulfide, showcasing its utility in bioimaging and diagnostics .

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluated various quinoxaline derivativesSignificant inhibition of cancer cell proliferation through multiple pathways targeting RTKs
Anti-inflammatory ScreeningAssessed NO release inhibitionEnhanced activity observed with specific substituents; compounds showed superior efficacy compared to standard drugs like ibuprofen
Development of Fluorescent ProbesInvestigated photophysical propertiesSuccessful application in detecting hydrogen sulfide, indicating potential for bioimaging

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzoyl)-1-(2-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Fluorine Substitution Patterns

  • 3-Fluorobenzyl Analog (CAS 73445-48-4) : The 3-fluoro substitution on the benzyl group may alter binding pocket interactions compared to the 2-fluoro isomer, possibly reducing target affinity .
  • 2,6-Difluorobenzoyl/2,6-Dichlorobenzyl Analog (CAS 317833-50-4) : Chlorine atoms increase lipophilicity (logP) and molecular weight, which could improve tissue penetration but may also raise toxicity concerns .

Functional Group Modifications

  • Hydroxybenzoyl Derivative (CAS 342379-45-7) : The 4-hydroxy group introduces hydrogen-bonding capacity, improving aqueous solubility but increasing susceptibility to glucuronidation, a common metabolic pathway .

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity : The dichlorobenzyl/difluorobenzoyl analog (461.3 g/mol) has the highest logP, favoring membrane permeability but risking off-target effects .
  • Metabolic Stability : Fluorine atoms in the target compound reduce oxidative metabolism, extending half-life compared to the hydroxybenzoyl analog .
  • Solubility : The sulfonyl derivative’s polar group may improve solubility but limit blood-brain barrier penetration .

Biological Activity

4-(4-Fluorobenzoyl)-1-(2-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone, also known by its CAS number 317833-43-5, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C23H18F2N2O2
  • Molar Mass : 392.4 g/mol

Synthesis

The compound can be synthesized through various methods involving the condensation of appropriate precursors. The synthesis typically involves the reaction of 4-fluorobenzoyl chloride with 1-(2-fluorobenzyl)-3-methyl-3,4-dihydroquinoxalin-2-one under controlled conditions to yield the desired product.

Anticancer Properties

Research indicates that quinoxaline derivatives exhibit significant cytotoxic activity against various cancer cell lines. A study highlighted the ability of related quinoxalinone compounds to inhibit key pathways involved in cancer progression, such as:

  • Inhibition of COX-2 and LDHA : These enzymes are crucial in tumor metabolism and inflammation. In vitro studies have shown that certain quinoxalinones can effectively inhibit COX-2 activity, which is often overexpressed in colorectal cancer (CRC) cells, leading to reduced tumor growth and proliferation .

The mechanisms through which this compound exerts its biological effects include:

  • Targeting Protein Kinases : Similar compounds have been shown to interfere with various receptor tyrosine kinases (RTKs) and protein kinases involved in signaling pathways that promote cancer cell survival and proliferation.
  • Inducing Apoptosis : The compound may promote apoptosis in cancer cells by downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL .

Case Studies and Research Findings

StudyFindings
In Vitro Cytotoxicity Assay Compounds similar to 4-(4-fluorobenzoyl)-1-(2-fluorobenzyl)-3-methyl showed IC50 values indicating effective inhibition of cell viability in HCT-116 and LoVo colorectal cancer cell lines.
COX-2 Inhibition Study At concentrations of 200 µg/mL, some quinoxalinone derivatives exhibited up to 100% inhibition of COX-2 activity, indicating their potential as anti-inflammatory agents .
Molecular Docking Studies Molecular docking has revealed that structural features significantly influence the binding affinity to target enzymes like COX-2, suggesting pathways for further optimization of quinoxalinone derivatives .

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing 4-(4-fluorobenzoyl)-1-(2-fluorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone with high purity?

Answer:
The synthesis typically involves a multi-step process:

Core Formation : Condensation of substituted quinoxalinone precursors with fluorinated benzyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the dihydroquinoxalinone backbone.

Benzoylation : Introduction of the 4-fluorobenzoyl group via Friedel-Crafts acylation, requiring anhydrous conditions and Lewis acid catalysts (e.g., AlCl₃) .

Purification : Recrystallization using polar aprotic solvents (e.g., DMSO) or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity.
Key Considerations :

  • Temperature control during benzoylation to avoid side reactions.
  • Use of moisture-sensitive catalysts requires inert atmospheres (N₂/Ar) .

Basic: How is the molecular structure of this compound characterized experimentally and computationally?

Answer:

  • X-ray Crystallography : Resolves stereochemistry and bond angles. For example, the dihydroquinoxalinone core adopts a planar conformation, with fluorobenzyl substituents at ~120° dihedral angles .
  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental IR/NMR data .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using 2D-COSY and HSQC to confirm substituent positions.
    • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 409.12) .

Advanced: What computational strategies predict the compound’s reactivity and interaction with biological targets?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to receptors (e.g., sigma receptors) using AMBER or GROMACS, with force fields parameterized for fluorinated aromatics .
  • Docking Studies (AutoDock/Vina) : Screen against protein databases (PDB IDs: e.g., 6CM4 for sigma-1) to identify binding poses. Fluorine atoms enhance hydrophobic interactions in pocket residues .
  • ADMET Prediction : Tools like SwissADME assess bioavailability (%ABS = 65–75%) and blood-brain barrier penetration (logBB = 0.3–0.5) .

Advanced: How can researchers resolve contradictions in reported pharmacological activities (e.g., sigma receptor agonism vs. antagonism)?

Answer:

  • Assay Standardization : Use consistent cell lines (e.g., CHO-K1 for sigma receptor assays) and controls (e.g., DTG for competitive binding) .
  • Functional vs. Binding Studies :
    • Binding Assays : Radioligand displacement (³H-DTG) quantifies affinity (Ki).
    • Functional Assays : Measure cAMP modulation or Ca²⁺ flux to distinguish agonism/antagonism .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., Prism) to identify confounding variables (e.g., solvent effects in in vitro tests) .

Advanced: What strategies optimize substituent modifications to enhance biological activity?

Answer:

  • SAR Studies :
    • Fluorine Positioning : 2-Fluorobenzyl groups improve metabolic stability vs. 3-/4- isomers (t₁/₂ increased by 2× in microsomal assays) .
    • Methyl Group at C3 : Enhances dihydroquinoxalinone rigidity, improving binding entropy (ΔG = -9.2 kcal/mol) .
  • Parallel Synthesis : Combinatorial libraries of 20–50 analogs via Suzuki coupling or reductive amination to explore substituent diversity .

Advanced: How to validate target engagement in cellular models for this compound?

Answer:

  • CRISPR Knockout Models : Delete sigma receptors in HEK293 cells and compare compound efficacy (e.g., forced-swimming test immobility time reduced by 40% in WT vs. 10% in KO) .
  • Pull-Down Assays : Biotinylate the compound and use streptavidin beads to isolate bound proteins from lysates, identified via LC-MS/MS .
  • Fluorescence Polarization : Label with FITC/TAMRA to monitor real-time binding kinetics (Kd = 120 nM for sigma-1) .

Advanced: What techniques address stereochemical uncertainties in derivatives of this compound?

Answer:

  • Chiral HPLC : Resolve enantiomers using Chiralpak AD-H columns (hexane:IPA = 90:10, 1 mL/min) .
  • VCD Spectroscopy : Compare experimental vibrational circular dichroism with DFT-simulated spectra to assign absolute configurations .
  • X-ray Powder Diffraction : Distinguish polymorphs (e.g., Form I vs. II) impacting solubility and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.